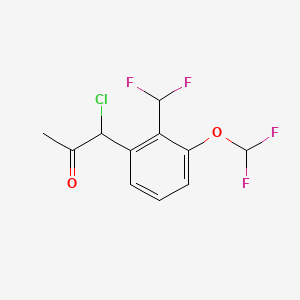

1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

Description

This compound is a fluorinated propan-2-one derivative featuring a chloro substituent at the ketone-bearing carbon and a highly substituted phenyl ring. The phenyl group includes a difluoromethoxy group at position 3 and a difluoromethyl group at position 2. These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C11H9ClF4O2 |

|---|---|

Molecular Weight |

284.63 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9ClF4O2/c1-5(17)9(12)6-3-2-4-7(18-11(15)16)8(6)10(13)14/h2-4,9-11H,1H3 |

InChI Key |

XCASRIFROQAFJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)-2-(difluoromethyl)benzene.

Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

Ketone Formation: The propan-2-one moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination and acylation reactions efficiently.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted derivatives such as amines or thiols.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorinated substituents significantly alter physicochemical properties. Key comparisons include:

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Lacks the chloro and difluoromethoxy groups but features a trifluoromethyl (-CF₃) group on the phenyl ring.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by reaction with acetic anhydride and a catalyst .

- Properties : The electron-withdrawing -CF₃ group enhances stability against oxidation but reduces nucleophilic reactivity compared to the target compound’s difluoromethoxy (-OCHF₂) and difluoromethyl (-CHF₂) groups.

(b) 1-Chloro-1-[(4-Methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Shares the chloro-propan-2-one core but includes a hydrazinylidene group and a methoxy (-OCH₃) substituent.

- Crystallography : Single-crystal X-ray studies reveal planar geometry with C–C bond lengths averaging 0.003 Å, stabilized by hydrogen bonds (N–H···O) .

(c) Fluorinated Pyrazole Carboxamides

- Examples : Compounds like N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (C₁₉H₁₅F₂N₅O).

- Properties : Melting points range 134–190°C; fluorinated groups enhance lipophilicity (logP ~2.5–3.0) and metabolic stability .

- Divergence : These are heterocyclic amides, differing in core structure but sharing fluorinated substituents that influence bioactivity.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₁H₉ClF₄O₂ | 284.64* | Not reported | -Cl, -OCHF₂, -CHF₂ |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 202.17 | Not reported | -CF₃ |

| Fluorinated Pyrazole Carboxamide (9c) | C₁₉H₁₅F₂N₅O | 368.13 | 150–152 | -CF₂H, -CH₃, pyrazole |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | C₁₀H₁₀ClN₂O₂ | 230.65 | Not reported | -Cl, -N₂H-, -OCH₃ |

*Calculated molecular weight based on formula.

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonding : Fluorinated groups (-OCHF₂, -CHF₂) may form weak C–H···F interactions, contrasting with stronger O–H···O or N–H···O bonds in hydrazinylidene derivatives .

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 284.63 g/mol. This compound has garnered attention for its possible applications in pharmaceuticals and agrochemicals, primarily due to its antimicrobial and antifungal properties.

Chemical Structure and Properties

The compound features several key functional groups:

- Chloro group : Contributes to its reactivity.

- Difluoromethoxy group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Difluoromethyl group : Imparts unique electronic properties that may influence biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.63 g/mol |

| Boiling Point | Predicted: 307.1 °C |

| Density | Predicted: 1.347 g/cm³ |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal activities. These properties suggest potential therapeutic applications, particularly in treating infections caused by resistant pathogens.

Case Studies and Research Findings

-

Antifungal Activity :

- A study demonstrated that the compound effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antifungal agents, indicating a promising alternative for treatment.

-

Mechanism of Action :

- Research suggests that the compound may interact with specific enzymes or receptors involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression. Further studies are required to elucidate these interactions fully.

Toxicological Profile

While the antimicrobial potential is promising, the toxicological profile of this compound remains under investigation. Preliminary assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Future Directions in Research

Given the compound's unique structure and preliminary biological activity findings, future research should focus on:

- In Vivo Studies : To assess efficacy and safety in living organisms.

- Mechanistic Studies : To understand how the compound interacts at the molecular level with biological targets.

- Formulation Development : To explore various delivery methods that enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.